molecular formula C15H15N B8459290 Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine)

Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine)

Cat. No. B8459290
M. Wt: 209.29 g/mol
InChI Key: USDNTLSSMWDFHG-UHFFFAOYSA-N
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Patent
US04902780

Procedure details

A mixture (100 kg) of styrene and 2-vinylpyridine (30:70 by weight) containing 1% of initiator (azobisisobutyronitrile) is added in the course of 1 hour at a temperature of 65° C. to water (250 liters) containing 0.5% of amphiphilic surfactant (Rhodoviol 25/140). The polymerization is continued for 22 hours.
Quantity
100 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
initiator
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)=[CH2:10].C=CO>O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)=[CH2:10] |f:4.5|

Inputs

Step One
Name
Quantity
100 kg
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=NC=CC=C1
Name
initiator
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CO
Step Three
Name
Quantity
250 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
Smiles
C=CC1=CC=CC=C1.C(=C)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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